molecular formula C24H19FN2O3 B5109611 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide

2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B5109611
M. Wt: 402.4 g/mol
InChI Key: SVRGBRREQTYIBO-UHFFFAOYSA-N
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Description

2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide, also known as FLI-06, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of a protein called Arf6, which plays a crucial role in various cellular processes.

Mechanism of Action

2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide inhibits the activity of Arf6 by binding to its nucleotide-binding site, preventing the exchange of GDP for GTP. This inhibits the activation of downstream effectors of Arf6, leading to the suppression of cellular processes such as endocytosis and exocytosis.
Biochemical and Physiological Effects:
2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the invasion and migration of cancer cells by suppressing the activity of Arf6. 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide has also been found to improve the survival rate of mice with sepsis by suppressing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide in lab experiments include its specificity towards Arf6, its ability to inhibit the activity of Arf6 in a dose-dependent manner, and its potential therapeutic applications. The limitations of using 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide. One direction is to study the potential use of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with the dysfunction of endocytic pathways. Another direction is to investigate the potential use of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the long-term effects and toxicity of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide in vivo.
In conclusion, 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. Its ability to inhibit the activity of Arf6 has been found to have several biochemical and physiological effects. While there are limitations to using 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide in lab experiments, there are several future directions for the research on this compound.

Synthesis Methods

The synthesis of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide involves several steps, including the preparation of the starting materials, coupling reaction, and purification. The starting materials for the synthesis of 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide are 2-fluorobenzoyl chloride, 3-methoxyaniline, and 3-(dimethylamino)propylamine. The coupling reaction is carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography to obtain pure 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide.

Scientific Research Applications

2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of Arf6, which is involved in various cellular processes such as endocytosis, exocytosis, and cytoskeletal organization. 2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide has been shown to inhibit the invasion and migration of cancer cells, making it a potential anti-cancer drug. It has also been found to improve the survival rate of mice with sepsis, indicating its potential use in the treatment of sepsis.

properties

IUPAC Name

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-30-17-8-6-7-16(13-17)26-23(28)15-27-14-20(18-9-3-5-12-22(18)27)24(29)19-10-2-4-11-21(19)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRGBRREQTYIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide

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